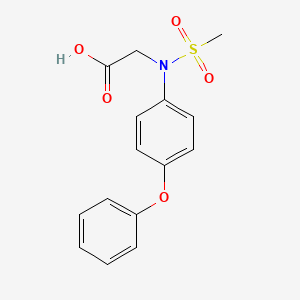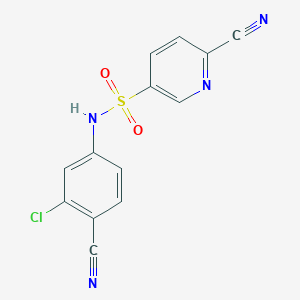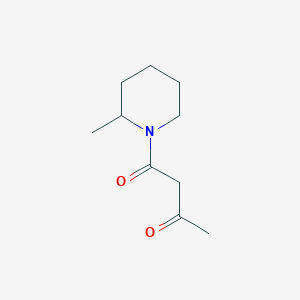
N-(methylsulfonyl)-N-(4-phenoxyphenyl)glycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis The molecular structure of compounds like methyl-p-tolysulfonyl-glycine, a related derivative, reveals a "V" model arrangement in the crystal form, suggesting the presence of classical and unclassical hydrogen bonds that contribute to a 2-D network. This structural arrangement offers insights into the potential geometry and intermolecular interactions of N-(methylsulfonyl)-N-(4-phenoxyphenyl)glycine (Gong Qin-hua, 2002).
Chemical Reactions and Properties The chemical reactivity of this compound analogs includes their ability to undergo Michael addition reactions, illustrating their utility in asymmetric synthesis and potential for producing compounds with significant steric bulk and lipophilicity. These properties are valuable for binding to apolar sites of various endogenous receptors, suggesting a broad scope of chemical reactivity and application for these sulfonyl derivatives (Nagaoka et al., 2020).
Physical Properties Analysis The physical properties of related sulfonyl compounds have been studied through the synthesis and characterization of N-phenylsulfonyl and N-methylsulfonyl derivatives, revealing insights into their solubility, stability, and crystalline behavior. Such properties are critical for understanding the practical applications and handling of this compound (Hays et al., 1993).
Chemical Properties Analysis The chemical properties, such as reactivity with specific enzymes or receptors, define the functional utility of this compound derivatives. For instance, certain N-sulfonyl derivatives demonstrate inhibitory activity against enzymes like aldose reductase, highlighting their potential therapeutic applications. Understanding these properties allows for the exploration of novel drug designs and mechanisms of action (Mayfield & Deruiter, 1987).
科学的研究の応用
Chemoselective Arylsulfonylation of Amino Acids :
- M. Penso et al. (2003) discussed the direct transformation of amino acid esters into arylsulfonamido esters without protecting the phenolic hydroxy group. This chemoselective N-arylsulfonylation, conducted in a solvent mixture of THF/DMF, achieved good yields without racemization of stereogenic carbon centers. It's a significant development in the field of organic synthesis, particularly for compounds like N-(methylsulfonyl)-N-(4-phenoxyphenyl)glycine (Penso, Albanese, Landini, Lupi, & Tricarico, 2003).
Glycine Transporter Inhibitors :
- Research by C. Lindsley et al. (2006) involved the design and synthesis of Glycine Transporter-1 (GlyT1) inhibitors, which are derived from a series of [4-Phenyl-1-(propylsulfonyl)piperidin-4-yl]methyl Benzamides. Such inhibitors are crucial in studying neurotransmitter systems and have potential therapeutic applications (Lindsley et al., 2006).
NMDA Receptor Antagonists :
- H. Buchstaller et al. (2006) synthesized thieno[2,3-b]pyridinones acting as cytoprotectants and inhibitors of glycine binding to the N-methyl-D-aspartate (NMDA) receptor. This research contributes to understanding how compounds like this compound can influence NMDA receptor activity, which is vital in neuropharmacology (Buchstaller, Siebert, Steinmetz, Frank, Berger, Gottschlich, Leibrock, Krug, Steinhilber, & Noe, 2006).
Polymerization and Bioconjugation :
- A study by S. Borova et al. (2021) introduced a method for post-polymerization modification of polysarcosine using a compound related to this compound. This research shows potential applications in polymer chemistry and bioconjugation, highlighting the versatility of such compounds (Borova, Schlutt, Nickel, & Luxenhofer, 2021).
Behavior in Sewage Treatment :
- The study by S. Krause and H. Schöler (2000) investigated the behavior of N-(phenylsulfonyl)-glycine in a municipal sewage treatment plant. Understanding the environmental impact and behavior of such compounds in sewage systems is crucial for environmental chemistry (Krause & Schöler, 2000).
特性
IUPAC Name |
2-(N-methylsulfonyl-4-phenoxyanilino)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5S/c1-22(19,20)16(11-15(17)18)12-7-9-14(10-8-12)21-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYMPOUVCFQXMEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)O)C1=CC=C(C=C1)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N-diethyl-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2481244.png)
![2-{[(3-Chloro-4-methoxyphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2481246.png)
![N-(benzo[d]thiazol-2-yl)-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2481247.png)
![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(trifluoromethoxy)benzamide](/img/structure/B2481249.png)
![2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2481250.png)
![6-Methoxy-2-(3-morpholinopropyl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2481253.png)
![N-(1-cyanocyclohexyl)-N-methyl-2-{2-[(1H-1,2,4-triazol-1-yl)methyl]pyrrolidin-1-yl}acetamide](/img/structure/B2481256.png)
![Methyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/no-structure.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B2481260.png)

![(1S,4S)-2-(3-Methylpyridin-4-yl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B2481264.png)
